3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
CAS No.: 956393-36-5
Cat. No.: VC15446536
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956393-36-5 |
|---|---|
| Molecular Formula | C19H19N3O5 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
| Standard InChI | InChI=1S/C19H19N3O5/c1-26-14-7-3-5-12(9-14)18(24)21-20-16-11-17(23)22(19(16)25)13-6-4-8-15(10-13)27-2/h3-10,16,20H,11H2,1-2H3,(H,21,24) |
| Standard InChI Key | QKYROYDLWMFPTL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Introduction
3-Methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with a molecular formula of C19H19N3O5 and a molecular weight of approximately 336.37 g/mol. It is classified as an organic heterocyclic compound due to the presence of nitrogen in its structure, specifically falling within the categories of hydrazides and dioxopyrrolidines.
Key Structural Components:
-
Methoxyphenyl Group: This component is known for its aromatic properties and potential biological activity.
-
Dioxopyrrolidinyl Moiety: This part of the molecule contributes to its heterocyclic nature and potential reactivity.
-
Benzohydrazide Structure: This component is crucial for its classification as a hydrazide, which is known for diverse biological activities.
Synthesis and Characterization
The synthesis of 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves several key steps that require careful optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yields and purity. Techniques like refluxing in organic solvents or microwave-assisted synthesis can enhance reaction rates.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural integrity of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Helps in identifying functional groups present in the compound.
Potential Biological Activities
Preliminary studies suggest that 3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide possesses anti-inflammatory and anticancer properties, making it a promising candidate for further pharmacological investigation.
Mechanism of Action:
-
The compound likely interacts with various molecular targets such as enzymes and receptors, modulating their activity.
-
Molecular docking simulations have provided insights into binding affinities and potential interaction sites on target proteins.
Chemical Reactions and Applications
The compound can undergo various chemical reactions typical of hydrazides and dioxopyrrolidines. Reactions are monitored using thin-layer chromatography (TLC) to assess progress and determine product formation.
Potential Applications:
-
Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
-
Medicinal Chemistry: It may serve as a scaffold for designing new therapeutic agents.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C19H19N3O5 |
| Molecular Weight | Approximately 336.37 g/mol |
| CAS Number | 956393-36-5 |
| Synthesis Techniques | Refluxing, Microwave-assisted synthesis |
| Characterization Techniques | NMR, MS, IR |
| Potential Biological Activities | Anti-inflammatory, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume